"1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene" solubility
"1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene" solubility
An In-Depth Technical Guide to the Solubility of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of chemical intermediates is paramount. These properties, particularly solubility, dictate the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a detailed technical examination of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, a compound of interest due to its structural motifs—a halogenated aromatic ring bearing both a sulfone and a trifluoromethyl group—which are prevalent in contemporary medicinal chemistry.[1][2]
The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the methylsulfonyl group is a strong electron-withdrawing moiety and a hydrogen bond acceptor.[2] These features make the molecule a versatile building block for constructing more complex pharmaceutical candidates.[2] However, the combination of a rigid aromatic core, a lipophilic trifluoromethyl group, and a polar sulfone group presents a complex solubility profile. This guide will dissect the factors governing its solubility, provide robust protocols for its experimental determination, and discuss the implications for researchers in the pharmaceutical sciences.
While direct, extensive solubility data for this specific regioisomer is not widely published, we can infer its behavior based on its constituent functional groups and data from structurally related analogs. This document leverages established chemical principles and data from similar compounds to provide a predictive and practical framework for scientists.
Physicochemical Profile
A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The properties for 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene are summarized below. These values are critical for contextualizing its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1209807-33-0 | Inferred from nomenclature |
| Molecular Formula | C₈H₆ClF₃O₂S | Calculated |
| Molecular Weight | 274.65 g/mol | Calculated |
| Predicted logP | ~3.5 - 4.0 | Estimated based on analogs |
| Predicted Aqueous Solubility | Poorly Soluble | Inferred from structure & analogs[3][4][5] |
Note: logP (octanol-water partition coefficient) is a measure of lipophilicity. A higher logP value corresponds to lower aqueous solubility.
The structure is characterized by a high degree of lipophilicity, driven by the chlorinated benzene ring and the trifluoromethyl group. While the methylsulfonyl group adds polarity, the overall molecule is expected to be poorly soluble in water, a common challenge for many modern drug candidates.[6]
Core Principles and Factors Influencing Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. For 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, several factors are critical.
-
Molecular Structure: The compound's structure is the primary determinant of its solubility. The aromatic ring and trifluoromethyl group are hydrophobic, favoring dissolution in non-polar organic solvents. The sulfone group (SO₂) provides two oxygen atoms that can act as hydrogen bond acceptors, offering some affinity for polar solvents. However, the molecule lacks hydrogen bond donors, limiting its interaction with protic solvents like water.
-
Solvent Properties: The principle of "like dissolves like" is central. The compound is expected to be soluble in organic solvents that can accommodate its features, such as chlorinated solvents (dichloromethane), ethers (THF), and polar aprotic solvents (DMF).[3] Its solubility in water is anticipated to be very low.[3][4][5]
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[7][8] This is a crucial parameter to consider during experimental design and process chemistry.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. A high melting point often correlates with high lattice energy, which can lead to lower solubility.
Caption: Interplay of key factors governing the solubility of a chemical compound.
Experimental Determination of Solubility
Accurate solubility measurement is essential. Two industry-standard methods are presented here: the Shake-Flask method for thermodynamic equilibrium solubility and Laser Nephelometry for high-throughput kinetic solubility screening.
Thermodynamic Solubility: The Shake-Flask Method
Considered the "gold standard," the shake-flask method measures the equilibrium solubility of a compound in a given solvent.[9][10] It determines the saturation concentration where the solution is in equilibrium with the solid drug.[10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene to a known volume of the chosen solvent (e.g., buffered aqueous solution, organic solvent) in a sealed, inert vial. The excess solid is critical to ensure equilibrium is reached with the undissolved compound.[10]
-
Equilibration: Agitate the vial at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[10][11] The time required can vary, so it's crucial to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation or filtration using a low-binding filter (e.g., PTFE). Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute the saturated solution with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations.
Caption: Standard workflow for the Shake-Flask solubility determination method.
Kinetic Solubility: Laser Nephelometry
In early-stage drug discovery, high-throughput methods are needed to screen large numbers of compounds. Kinetic solubility, often measured by nephelometry, assesses the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[12][13][14]
Principle of Nephelometry:
This technique measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles.[15] A laser beam is passed through the sample, and a detector measures the intensity of the scattered light.[16][17] Higher scattered light intensity corresponds to a greater amount of precipitate, and thus, lower solubility.[17]
Step-by-Step Workflow:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into an aqueous buffer. This creates a gradient of compound concentrations with a low, fixed percentage of DMSO.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.
-
Measurement: Place the microplate into a laser nephelometer. The instrument measures the light scattering (in Nephelometric Turbidity Units, NTU) for each well.[16]
-
Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the light scattering signal significantly increases above the background is identified as the kinetic solubility limit.
Caption: High-throughput kinetic solubility screening workflow using laser nephelometry.
Implications in Drug Research and Development
The solubility profile of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene has significant practical consequences for its use as a chemical intermediate.
-
Reaction Conditions: Its high solubility in common organic solvents like THF and DMF facilitates its use in a wide range of synthetic reactions, such as nucleophilic aromatic substitutions or cross-coupling reactions.[3]
-
Purification: Poor aqueous solubility can be advantageous during workup procedures, allowing for easy separation from water-soluble impurities through extraction. However, care must be taken during crystallization to select an appropriate solvent system to ensure good recovery and purity.
-
Formulation Challenges: If this compound or a direct derivative with similar properties were to be developed as an API, its low aqueous solubility would present a major hurdle for oral bioavailability.[6][7] More than 40% of new chemical entities are poorly soluble, making this a common challenge in the industry.[6] Techniques such as particle size reduction, salt formation (if an ionizable handle is introduced), or formulation as a solid dispersion might be required to enhance its dissolution rate.[6][18]
Conclusion
1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is a molecule with physicochemical properties that are both enabling and challenging. Its favorable solubility in organic solvents makes it a versatile intermediate for chemical synthesis. Conversely, its predicted poor aqueous solubility is a critical liability that must be addressed if it, or structurally similar compounds, are considered for progression as drug candidates. A thorough understanding and accurate measurement of its solubility using robust methods like the shake-flask technique are non-negotiable for any research or development program. This guide provides the foundational principles and actionable protocols to empower scientists to effectively characterize this compound and make informed decisions in their synthetic and drug development endeavors.
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